molecular formula C18H16N2O5S2 B2568480 1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide CAS No. 2034265-17-1

1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide

Cat. No.: B2568480
CAS No.: 2034265-17-1
M. Wt: 404.46
InChI Key: OJAQGPNFTRJXEU-UHFFFAOYSA-N
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Description

1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture incorporates a 1,2-benzoxazole core, a privileged scaffold in pharmaceutical development known for its diverse biological activities . The structure is further functionalized with furan and thiophene heteroaromatic systems, which are common in ligands targeting various enzymes and receptors, suggesting potential for broad bioactivity screening . The methanesulfonamide group is a key pharmacophore often associated with modulating biological pathways, including enzyme inhibition . Research into structurally related 3-substituted 1,2-benzisoxazole derivatives has demonstrated potent anticonvulsant activities in preclinical models, indicating the promise of this chemical class for central nervous system (CNS) disorder research . Similarly, compounds featuring the benzoxazole-methanesulfonamide motif are actively investigated in oncology for the treatment of cancer . This reagent is designed as a key intermediate or target molecule for researchers exploring novel therapeutic agents in areas such as neurology and oncology, facilitating the synthesis of new chemical entities and the study of structure-activity relationships (SAR).

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S2/c21-18(13-7-8-24-10-13,17-6-3-9-26-17)12-19-27(22,23)11-15-14-4-1-2-5-16(14)25-20-15/h1-10,19,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAQGPNFTRJXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC(C3=COC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the furan and thiophene rings through various coupling reactions. The final step involves the sulfonation to introduce the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the implementation of continuous flow reactors to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler hydrocarbon.

Scientific Research Applications

Antiparasitic Activity

Research has indicated that compounds similar to 1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide exhibit significant antiparasitic properties. For instance, studies on benzoxazole derivatives have shown effectiveness against Trypanosoma brucei, the causative agent of human African trypanosomiasis. These compounds demonstrated high efficacy in murine models, achieving complete cures in both early and late stages of the disease .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Benzoxazole derivatives have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

Case Study 1: Antiparasitic Efficacy

In a study published in An Acad Bras Cienc, a series of benzoxazole derivatives were synthesized and evaluated for their antitrypanosomal activity. The lead compound demonstrated a cure rate of 100% in infected mice, highlighting the potential of benzoxazole-based compounds in treating trypanosomiasis .

Case Study 2: Anticancer Potential

Another study focused on the synthesis of various benzoxazole derivatives for anticancer screening. The results indicated that certain modifications to the benzoxazole structure enhanced cytotoxicity against breast cancer cell lines, suggesting that further structural optimization could yield more potent anticancer agents .

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups, such as sulfonamide/sulfonylurea linkages and heterocyclic systems. Below is a comparative analysis with sulfonylurea herbicides and other heterocyclic derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Heterocycles Molecular Weight* Applications
Target Compound Methanesulfonamide Benzoxazole, Furan, Thiophene ~455.5 g/mol Hypothetical: Pharmaceutical (e.g., kinase inhibition)
Metsulfuron-methyl Sulfonylurea Triazine 381.4 g/mol Herbicide (ALS inhibitor)
Triflusulfuron-methyl Sulfonylurea Triazine, Trifluoroethoxy 492.4 g/mol Herbicide (ALS inhibitor)
Ethametsulfuron-methyl Sulfonylurea Triazine 364.4 g/mol Herbicide (ALS inhibitor)

*Molecular weights estimated based on structural formulas.

Key Observations

Structural Divergence :

  • The target compound lacks the sulfonylurea bridge and triazine ring present in herbicides like metsulfuron-methyl. Instead, it features a methanesulfonamide group and a benzoxazole ring , which are more common in pharmaceuticals .
  • The branched ethyl group with hydroxyl, furan, and thiophene substituents introduces stereochemical complexity absent in linear sulfonylurea herbicides.

Functional Implications: Sulfonylurea herbicides inhibit acetolactate synthase (ALS), disrupting plant amino acid biosynthesis . The target compound’s benzoxazole moiety, however, is associated with enzyme inhibition in mammals (e.g., cyclooxygenase or kinases).

Physicochemical Properties: The hydroxyl group in the target compound could improve aqueous solubility relative to non-polar herbicides. However, steric hindrance from the branched ethyl group might reduce crystallinity, complicating formulation. Sulfonylurea herbicides exhibit moderate soil persistence due to hydrolytic stability, whereas the target compound’s benzoxazole and heterocycles may confer photolytic sensitivity.

Biological Activity

The compound 1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings related to its biological activity, including antibacterial, antiviral, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound features a benzoxazole moiety, which is known for its diverse biological activities. The presence of furan and thiophene rings further enhances its pharmacological profile. The methanesulfonamide group contributes to its solubility and bioactivity.

1. Antibacterial Activity

Research indicates that benzoxazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including Xanthomonas oryzae and Xanthomonas citri. The Minimum Inhibitory Concentration (MIC) values for these derivatives have been reported as low as 36.8 mg/L, indicating potent antibacterial activity .

Table 1: Antibacterial Activity of Related Benzoxazole Compounds

Compound NameTarget BacteriaMIC (mg/L)
Compound AXanthomonas oryzae47.6
Compound BXanthomonas citri36.8
Compound CStaphylococcus aureus50.0

2. Antiviral Activity

Benzoxazole derivatives also demonstrate antiviral properties. For example, certain derivatives have shown protective activity against Tobacco Mosaic Virus (TMV), with inhibition rates reaching up to 54.41% . The structural modifications in benzoxazole compounds can enhance their interaction with viral targets.

Table 2: Antiviral Activity Against TMV

Compound NameProtective Activity (%)
Compound D52.23
Compound E54.41
Compound F39.27

3. Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. Compounds have shown efficacy against various cancer cell lines, with IC50 values as low as 20 nM for certain analogs . The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of specific oncogenic pathways.

Case Study: UK-1 Analog

A notable case is the UK-1 compound, a bis-benzoxazole derivative that exhibited potent anticancer activity across multiple human cancer cell lines while showing selectivity against non-cancerous cells . This selectivity is attributed to the compound's ability to bind metal ions crucial for cellular processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit enzymes critical for bacterial growth or viral replication.
  • Metal Ion Binding : The ability to chelate metal ions like Zn²⁺ and Ca²⁺ enhances their biological efficacy.
  • Modulation of Signaling Pathways : Interaction with specific receptors or signaling molecules can lead to altered cellular responses.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide?

  • Methodological Answer : Synthesis optimization involves refining reaction conditions such as solvent choice (e.g., ethanol or THF), stoichiometric ratios of reagents, and reaction time. For example, refluxing in absolute ethanol with hydrazine hydrate as a nucleophile, followed by TLC monitoring (chloroform:methanol, 7:3 ratio) to confirm reaction completion, is critical . Purification via precipitation in ice-water mixtures ensures high yields. Adjusting substituents on heterocyclic moieties (e.g., benzoxazole, thiophene) can also improve efficiency .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is used to confirm molecular structure and substituent positions. Single-crystal X-ray diffraction provides unambiguous stereochemical and conformational data, as demonstrated in analogous sulfonamide derivatives . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like sulfonamide and hydroxyl moieties .

Q. How can researchers assess the purity of this compound during synthesis?

  • Methodological Answer : Purity is assessed via TLC (e.g., chloroform:methanol systems) and HPLC with UV detection. Quantitative analysis using column chromatography (silica gel) or recrystallization in polar solvents (e.g., ethanol/water mixtures) removes unreacted intermediates . Melting point determination and elemental analysis (C, H, N, S) provide additional validation .

Advanced Research Questions

Q. How should contradictory biological activity data (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?

  • Methodological Answer : Reproducibility studies under controlled assay conditions (e.g., cell lines, incubation time) are critical. Dose-response curves and selectivity indices (e.g., IC₅₀ values for target vs. off-target pathways) clarify specificity. Structural analogs can isolate the contributions of benzoxazole vs. thiophene substituents to activity . Computational docking studies may identify binding interactions with inflammatory enzymes (e.g., COX-2) or apoptosis regulators .

Q. What computational strategies predict the compound’s reactivity and regioselectivity in further derivatization?

  • Methodological Answer : Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations assess solvent effects on reaction pathways. For example, the hydroxyl group’s hydrogen-bonding capacity may direct regioselective alkylation or acylation .

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?

  • Methodological Answer : Systematic modification of substituents (e.g., replacing furan-3-yl with other heterocycles like pyridine) evaluates steric and electronic effects. In vitro assays (e.g., enzyme inhibition, cytotoxicity) coupled with logP measurements and metabolic stability tests (microsomal assays) prioritize analogs. QSAR models correlate substituent descriptors (Hammett σ, π parameters) with activity .

Q. What advanced analytical methods address challenges in detecting degradation products or impurities?

  • Methodological Answer : Stress testing (heat, light, pH extremes) followed by LC-MS/MS identifies degradation pathways. High-resolution mass spectrometry (HRMS) and NMR elucidate impurity structures. For example, sulfonamide hydrolysis under acidic conditions generates benzenesulfonic acid derivatives, detectable via ion-pair chromatography .

Q. How can catalytic strategies improve the scalability of synthesizing this compound?

  • Methodological Answer : Transition-metal catalysis (e.g., palladium-mediated cross-coupling) introduces heterocyclic fragments efficiently. Reductive cyclization using formic acid derivatives as CO surrogates minimizes hazardous reagents. Continuous-flow reactors enhance reproducibility and reduce reaction times for multi-step syntheses .

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